molecular formula C59H84N16O15 B1674809 Leucomyosuppressin CAS No. 106884-19-9

Leucomyosuppressin

Cat. No.: B1674809
CAS No.: 106884-19-9
M. Wt: 1257.4 g/mol
InChI Key: RFZUUYLDHNDZQI-XOHVDFTBSA-N
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Description

The compound Leucomyosuppressin is a synthetic peptide composed of the amino acids pyrrolysine, aspartic acid, valine, histidine, phenylalanine, leucine, and arginine. This peptide is known for its role in various biochemical and physiological processes, particularly in neurobiology and muscle contraction.

Mechanism of Action

Target of Action

Leucomyosuppressin primarily targets the neuromuscular junctions in insects . It has been found to inhibit evoked transmitter release at these sites, affecting the communication between nerve cells and muscle cells .

Mode of Action

This compound interacts with its targets by binding to specific receptors on the neuromuscular junctions . This binding inhibits the release of neurotransmitters, which are chemicals that transmit signals from a neuron to a target cell across a synapse . As a result, the spontaneous contractions of the insect’s lower digestive tract are suppressed .

Biochemical Pathways

It is known that the peptide can inhibit the spontaneous contractions of the cockroach’s hindgut . This suggests that it may play a role in the regulation of gut motility and food intake in insects .

Result of Action

The primary result of this compound’s action is the inhibition of spontaneous contractions of the insect’s lower digestive tract . This can lead to an accumulation of food in the foregut, which may inhibit food intake due to the persistence of signals from gut stretch receptors . In addition, it has been found to inhibit food intake in a dose-dependent manner .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the feeding pattern of the adult female of Blattella germanica peaks in the middle of the vitellogenic cycle . This suggests that the peptide’s action may be modulated by the insect’s reproductive cycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Leucomyosuppressin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is crucial to obtain the desired peptide with high purity.

Chemical Reactions Analysis

Types of Reactions

Leucomyosuppressin can undergo various chemical reactions, including:

    Oxidation: This peptide can be oxidized, particularly at the histidine and phenylalanine residues.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis or chemical modification techniques.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the cleavage of disulfide bonds.

Scientific Research Applications

Leucomyosuppressin has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Leucomyosuppressin is unique due to its specific amino acid sequence, which confers distinct biological activities. Its ability to modulate both neural and muscular functions sets it apart from other peptides.

Properties

CAS No.

106884-19-9

Molecular Formula

C59H84N16O15

Molecular Weight

1257.4 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxo-3-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid

InChI

InChI=1S/C59H84N16O15/c1-30(2)22-39(52(84)67-36(18-13-21-64-59(61)62)50(82)68-38(49(60)81)23-33-14-9-7-10-15-33)69-53(85)40(24-34-16-11-8-12-17-34)72-57(89)47(31(3)4)74-55(87)41(25-35-28-63-29-65-35)70-54(86)42(26-45(77)78)73-58(90)48(32(5)6)75-56(88)43(27-46(79)80)71-51(83)37-19-20-44(76)66-37/h7-12,14-17,28-32,36-43,47-48H,13,18-27H2,1-6H3,(H2,60,81)(H,63,65)(H,66,76)(H,67,84)(H,68,82)(H,69,85)(H,70,86)(H,71,83)(H,72,89)(H,73,90)(H,74,87)(H,75,88)(H,77,78)(H,79,80)(H4,61,62,64)/t36?,37-,38+,39+,40-,41?,42-,43-,47-,48-/m0/s1

InChI Key

RFZUUYLDHNDZQI-XOHVDFTBSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)NC(CCCN=C(N)N)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCC(=O)N4

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C4CCC(=O)N4

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C4CCC(=O)N4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

XDVDHVFLRF

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Leucomyosuppressin;  p-Glu-asp-val-asp-his-val-phe-leu-arg-phe-NH2; 

Origin of Product

United States
Customer
Q & A

Q1: What is the primary target of LMS and how does it exert its myoinhibitory effect?

A1: While the precise molecular target of LMS remains to be fully elucidated, research suggests it acts directly on visceral muscles, potentially through G protein-coupled receptors []. Studies on the cockroach Leucophaea maderae revealed LMS's ability to inhibit both foregut and hindgut motility, impacting their spontaneous contractile activity [, ].

Q2: Does LMS influence the release of neurotransmitters at neuromuscular junctions?

A2: Yes, research indicates that LMS can inhibit evoked transmitter release at the neuromuscular junction of the mealworm []. This suggests a potential role for LMS in modulating synaptic transmission in insects.

Q3: How does LMS impact feeding behavior in insects?

A3: Studies on the German cockroach, Blattella germanica, have identified LMS as a potential inhibitor of food intake []. This finding suggests a role for LMS in regulating feeding behaviors and satiety in insects.

Q4: What is the molecular formula and weight of LMS?

A4: The molecular formula of LMS is C45H68N14O12S. Its molecular weight is 1185.28 g/mol.

Q5: Is there any spectroscopic data available for LMS?

A5: While the provided research papers primarily focus on biological activity and distribution of LMS, structural characterization using techniques like NMR or mass spectrometry would be necessary to obtain detailed spectroscopic data.

Q6: Is LMS susceptible to degradation by enzymes found in insects?

A6: Yes, research demonstrates that enzymes present in the hemolymph and midgut of Lacanobia oleracea and Spodoptera littoralis larvae can degrade LMS []. This susceptibility to enzymatic degradation is a crucial factor to consider for potential insecticidal applications.

Q7: How does the mode of administration (injection vs. feeding) affect LMS activity?

A7: Studies on Lacanobia oleracea larvae showed that injecting LMS significantly reduced weight gain and increased mortality, while feeding it had no such effects []. This difference highlights the importance of delivery method, likely due to enzymatic degradation of LMS in the insect gut during feeding.

Q8: Does LMS possess any inherent catalytic activity?

A8: LMS is a neuropeptide and primarily functions as a signaling molecule. No catalytic properties have been reported for LMS.

Q9: Have there been any computational studies conducted to understand LMS interactions with its target?

A9: While the research papers provided do not delve into computational modeling of LMS, such approaches could be valuable in elucidating its binding mode and interactions with potential receptors.

Q10: How do structural modifications of LMS affect its biological activity?

A10: Research on Leucophaea maderae demonstrated that N-terminally truncated analogs of Met-callatostatins, peptides structurally related to LMS, were inactive in inhibiting foregut motility []. This finding underscores the importance of the N-terminal region for LMS activity.

Q11: What are the current strategies for improving LMS stability, particularly in the context of potential biopesticide applications?

A11: While the provided research focuses on fundamental aspects of LMS, future studies could explore formulation strategies like encapsulation or conjugation with carrier proteins to enhance its stability and bioavailability for agricultural applications.

Q12: Are there any other known insect myoinhibitory peptides with similar effects to LMS?

A29: Yes, peptides like proctolin and FMRFamide have also demonstrated myomodulatory activity in insects [, ]. Comparing the efficacy and target specificity of these peptides with LMS could be valuable in developing targeted pest control strategies.

Q13: Could plant lectins, known for their insecticidal properties, be considered as alternatives to LMS?

A30: Research suggests that garlic bulb lectins show insecticidal activity against hemipteran insects, highlighting their potential as biopesticides []. While their mechanism of action might differ from LMS, exploring their efficacy in comparison to LMS could be beneficial.

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